3-Hydroxy-3-phenylbutan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
3155-01-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI Key |
IBWFPYRVHYLXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Hydroxy 3 Phenylbutan 2 One
Classical Approaches to 3-Hydroxy-3-phenylbutan-2-one Synthesis
Classical organic synthesis provides foundational and well-documented methods for constructing this compound. Among these, the Grignard reaction is a primary and extensively studied route.
Grignard Reaction Protocols for this compound Formation
The synthesis of this compound via a Grignard reaction is a cornerstone method. prepchem.com This protocol involves the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the dicarbonyl compound 2,3-butanedione (B143835). prepchem.com The Grignard reagent attacks one of the carbonyl groups of 2,3-butanedione, leading to the formation of the corresponding tertiary alcohol, this compound, after an acidic workup. prepchem.com This method is noted as a well-established procedure with reproducible outcomes.
Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Stoichiometric Considerations in Grignard Synthesis
The success and efficiency of the Grignard synthesis of this compound are highly dependent on the careful optimization of reaction parameters.
Solvent Effects: The choice of solvent is critical. Anhydrous tetrahydrofuran (B95107) (THF) is commonly employed. rsc.org To improve cost-effectiveness, particularly on a larger scale, mixtures of THF and toluene (B28343) (up to 75% toluene) have been successfully used.
Temperature Control: Maintaining a low temperature is crucial for controlling the reaction's exothermicity and minimizing the formation of side products. Procedures specify maintaining the reaction temperature below 10°C, with some protocols cooling to as low as -6°C. prepchem.com
Stoichiometric Considerations: The reaction is typically performed with approximately equimolar amounts of 2,3-butanedione and the phenyl Grignard reagent, though a slight excess of the Grignard reagent (up to 1.2 equivalents) may be used. rsc.org The reaction must be carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. Following the reaction, a standard work-up and purification by vacuum distillation can yield the product with high purity. prepchem.com
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Reactants | 2,3-Butanedione and Phenylmagnesium Bromide | Forms the target C-C bond and alcohol functionality. | prepchem.com |
| Solvent | THF or THF/Toluene mixtures | Solubilizes reactants and stabilizes the Grignard reagent. | prepchem.com |
| Temperature | -6°C to 10°C | Controls reaction rate and enhances product purity by minimizing side reactions. | prepchem.com |
| Stoichiometry | ~1 to 1.2 equivalents of Grignard reagent | Ensures efficient conversion of the diketone. | |
| Reported Yield | 32.6% - 56.6% | Varies based on specific conditions and purification methods. | prepchem.com |
Enzymatic and Biocatalytic Routes to this compound and Derivatives
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions.
Stereoselective Enzymatic Synthesis of α-Hydroxy Ketones
Enzymatic methods provide a promising pathway for the stereoselective synthesis of α-hydroxy ketones. Ketoreductases (KREDs) are enzymes capable of reducing a carbonyl group to a hydroxyl group, often with high enantioselectivity. google.com This approach is particularly valuable for producing chiral molecules. The process involves the asymmetric reduction of a prochiral ketone substrate, utilizing a cofactor like NADH or NADPH as the reducing agent. google.com
While specific studies detailing the direct enzymatic synthesis of this compound are not prevalent, the methodology has been successfully applied to structurally related compounds. For instance, the asymmetric reduction of 4-phenyl-2-butanone using Lactobacillus species has been reported to produce the corresponding β-hydroxy ketone with high enantiomeric excess. Furthermore, engineered ketoreductase polypeptides have been developed for the stereoselective reduction of α-chloroketones, such as N-protected (S)-3-amino-1-chloro-4-phenylbutan-2-one, demonstrating the tunability of these biocatalysts for complex substrates. google.com These examples highlight the potential of enzymatic routes for the enantioselective production of this compound and its derivatives.
Transition Metal-Catalyzed Syntheses of this compound
Transition metal catalysis offers efficient and novel routes for constructing complex molecular architectures, including α-hydroxy ketones.
Silver(I)-Promoted Cascade Reactions for α-Hydroxyl Ketone Generation
A notable transition metal-catalyzed method involves a silver(I)-promoted cascade reaction. acs.orgnih.gov This efficient, one-pot protocol utilizes terminal propargylic alcohols, carbon dioxide (CO2), and vicinal diols to concurrently produce α-hydroxyl ketones and cyclic carbonates in excellent yields, sometimes up to 97%. nih.govnih.govacs.org
The proposed reaction pathway begins with the silver-catalyzed reaction of a propargylic alcohol with CO2 to form an α-alkylidene cyclic carbonate intermediate. acs.orgnih.gov This intermediate is then subjected to a nucleophilic ring-opening by a vicinal diol. A subsequent intramolecular cyclization affords the cyclic carbonate product and releases the α-hydroxyl ketone. acs.orgnih.gov Various silver salts, including silver(I) carbonate (Ag2CO3), have proven effective, often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3). nih.govmdpi.com This method is thermodynamically favorable and avoids the need for a separate dehydration step. acs.orgnih.gov
| Catalyst System | Key Reactants | Products | Key Features | Source |
|---|---|---|---|---|
| Silver(I) salts (e.g., Ag2CO3) with PPh3 | Propargylic Alcohol, CO2, Vicinal Diol | α-Hydroxyl Ketone and Cyclic Carbonate | High yield (up to 97%), one-pot cascade reaction, thermodynamically favorable. | nih.govnih.govmdpi.com |
| Ag2O / PPh3 | Propargylic Alcohol, CO2, Vicinal Diol | α-Hydroxyl Ketone and Cyclic Carbonate | Promotes the cascade reaction with moderate yield. | nih.gov |
| AgOAc / PPh3 | Propargylic Alcohol, CO2, Vicinal Diol | α-Hydroxyl Ketone and Cyclic Carbonate | Effective in promoting the three-component reaction. | nih.gov |
| Ag2WO4 / PPh3 | Propargylic Alcohol, CO2, Vicinal Diol | α-Hydroxyl Ketone and Cyclic Carbonate | Effective in promoting the three-component reaction. | nih.gov |
Carbon Dioxide Utilization in α-Hydroxy Ketone Synthesis
The use of carbon dioxide (CO2) as a C1 source in organic synthesis is a growing area of interest due to its abundance and non-toxic nature. For the synthesis of α-hydroxy ketones, CO2 can be employed in several ways.
One notable method involves the CO2-promoted regioselective hydration of propargylic alcohols. rsc.orgmdpi.com This process is catalyzed by silver acetate (B1210297) and is proposed to occur through a tandem reaction of CO2 incorporation into the propargylic alcohol followed by hydrolysis. rsc.org This approach offers an efficient route to tertiary α-hydroxy ketones. rsc.org An ionic liquid, such as one based on a molybdate (B1676688) anion, can also catalyze this reaction under atmospheric CO2 pressure, eliminating the need for volatile organic solvents and additives. mdpi.com
Another innovative approach is the electrochemical incorporation of CO2 into aldehydes or ketones to form α-hydroxy acids, which can be precursors to α-hydroxy ketones. acs.orgfraunhofer.de This electrocarboxylation method provides a green alternative to traditional synthetic routes. acs.org The reaction can be performed using cost-effective graphite (B72142) anodes, avoiding the use of sacrificial ones. acs.orgfraunhofer.de Studies have shown that solvents like propylene (B89431) carbonate can lead to significant yields of the desired α-hydroxy acid. acs.orgfraunhofer.de
Table 1: Comparison of CO2 Utilization Methods for α-Hydroxy Ketone Synthesis
| Method | Catalyst/Promoter | Key Features |
| Hydration of Propargylic Alcohols | Silver Acetate / Ionic Liquid rsc.orgmdpi.com | CO2 promotes regioselective hydration. rsc.org Can be performed under atmospheric pressure. mdpi.com |
| Electrochemical Carboxylation | Electrical Energy | Direct incorporation of CO2 into ketones. acs.orgfraunhofer.de Avoids sacrificial anodes. acs.orgfraunhofer.de |
Novel Synthetic Pathways for this compound and Analogues
Recent advancements in synthetic organic chemistry have led to the development of novel pathways for the synthesis of this compound and its analogues. These methods often provide higher yields, enantioselectivity, and utilize milder reaction conditions.
Asymmetric Epoxidation and Hydrogenolysis Strategies for Related α,β-Epoxyketones
A powerful strategy for synthesizing chiral α-hydroxy ketones involves the asymmetric epoxidation of α,β-unsaturated ketones, followed by hydrogenolysis of the resulting α,β-epoxyketone. researchgate.net For instance, 1-phenyl-3-buten-2-one can be epoxidized using a chiral lanthanum-BINOL complex as a catalyst to produce the corresponding epoxyketone in high yield and excellent enantiomeric excess. researchgate.net Subsequent reduction of this epoxyketone with hydrogen over a palladium on carbon catalyst affords the desired chiral 3-hydroxy-4-phenylbutan-2-one (B3191320). researchgate.net
The development of efficient catalysts for the asymmetric epoxidation of electron-deficient alkenes, such as α,β-unsaturated ketones, is crucial. organicreactions.org Amide-based Cinchona alkaloids have emerged as effective hybrid phase-transfer catalysts for this transformation, providing excellent yields and enantioselectivities. nih.gov Bio-catalytic methods, employing a tandem reduction-epoxidation-dehydrogenation cascade, also offer a switchable route to either chiral epoxy ketones or allylic epoxy alcohols with high yields and enantioselectivity. rsc.org
Applications of Silyl (B83357) Enol Ethers in α-Hydroxy Ketone Construction
The α-hydroxylation of carbonyl compounds can be effectively achieved through the oxidation of their corresponding silyl enol ethers, a reaction known as the Rubottom oxidation. alfa-chemistry.comwikipedia.org This method involves the epoxidation of the silyl enol ether with a peroxyacid, like m-chloroperbenzoic acid (m-CPBA), followed by a rearrangement to yield an α-siloxy ketone. organic-chemistry.org Subsequent hydrolysis furnishes the final α-hydroxy ketone. alfa-chemistry.com
Silyl enol ethers can be prepared regioselectively from ketones, allowing for controlled synthesis. wikipedia.org The Rubottom oxidation is a versatile tool applicable to both acyclic and cyclic silyl enol ethers. alfa-chemistry.com For asymmetric synthesis, chiral oxidizing agents, such as those derived from (salen)manganese(III) complexes, can be used to achieve enantioselective oxidation of silyl enol ethers, yielding optically active α-hydroxy carbonyl compounds. acs.org
Table 2: Key Aspects of the Rubottom Oxidation
| Component | Description |
| Substrate | Silyl enol ether alfa-chemistry.com |
| Reagent | Peroxyacid (e.g., m-CPBA) alfa-chemistry.comorganic-chemistry.org |
| Intermediate | α-Siloxy ketone organic-chemistry.org |
| Product | α-Hydroxy ketone alfa-chemistry.com |
| Key Transformation | Epoxidation followed by Brook rearrangement wikipedia.org |
Reductive Coupling Reactions for α-Hydroxyarylalkyl Ketone Synthesis
Reductive coupling reactions provide a direct method for the synthesis of α-hydroxyarylalkyl ketones by forming a carbon-carbon bond between two carbonyl-containing precursors or a carbonyl compound and an alkyne. A highly enantioselective method for the catalytic reductive coupling of alkynes and aldehydes has been developed, which, in conjunction with ozonolysis, serves as a route to α-hydroxy ketones. nih.gov
Ruthenium-catalyzed hydrohydroxyalkylation of diols and alkynes offers a pathway to β,γ-unsaturated α-hydroxyketones. nih.gov Furthermore, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with benzylic chlorides can produce acyclic α-tertiary ketones. caltech.edu These reductive coupling strategies bypass the need for pre-formed organometallic reagents and offer a more direct and atom-economical approach to the target molecules. nih.gov
Reaction Mechanisms and Reactivity Studies of 3 Hydroxy 3 Phenylbutan 2 One
Nucleophilic Addition Reactions of the Carbonyl Moiety in 3-Hydroxy-3-phenylbutan-2-one
The carbonyl group in this compound is electrophilic and readily undergoes nucleophilic addition reactions. vulcanchem.com This reactivity is a cornerstone of its chemical utility. For instance, the addition of organometallic reagents, such as Grignard and organolithium compounds, to the carbonyl carbon is a fundamental transformation. This reaction proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.
The stereochemical outcome of these additions is a subject of significant interest. Quantum chemical studies on the related compound, (S)-3-phenylbutan-2-one, indicate that nucleophilic additions tend to follow the Felkin-Anh model. The presence of a methyl group in the ketone introduces steric strain that favors the Felkin-Anh pathway over the anti-Felkin-Anh pathway by approximately 2 kcal/mol. This suggests that steric factors play a dominant role in directing the approach of the nucleophile.
Electrophilic Catalysis in this compound Transformations
Electrophilic catalysis plays a crucial role in activating the carbonyl group of this compound towards nucleophilic attack. Acid catalysts, for example, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of weaker nucleophiles. This principle is applied in various synthetic methodologies.
One notable example is the use of Lewis acids, such as zinc iodide (ZnI₂), to catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to related ketones. The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilic character and promoting the formation of a cyanohydrin. While this method has been explored for structurally similar compounds, the application to this compound itself would be a logical extension.
Condensation Reactions Involving this compound and Analogues
Condensation reactions are a key class of transformations for this compound and its analogues, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Influence of Organometallic Reagents on Stereochemical Outcomes
The choice of organometallic reagent significantly influences the stereochemical course of condensation reactions with related ketones like (±)-3-phenylbutan-2-one. rsc.org For example, the reaction with phenyllithium (B1222949) tends to produce syn-adducts, while Grignard reagents often yield anti-adducts. This highlights the sensitivity of the stereochemical outcome to the nature of the nucleophile and the reaction conditions. The differing stereoselectivities are attributed to the different reaction mechanisms and transition state geometries adopted with each reagent.
Role of Metal and Additives in Reaction Stereoselectivity
The metal cation of the organometallic reagent and the presence of additives can dramatically alter the stereoselectivity of the reaction. rsc.org The nature of the metal (e.g., Li vs. Mg) influences the aggregation state and reactivity of the organometallic species, which in turn affects the stereochemical pathway.
Furthermore, the addition of certain metal salts, such as iron(III) and copper(I) salts, can modify the course of the reaction. rsc.org These additives can act as catalysts or co-catalysts, potentially altering the reaction mechanism from a purely nucleophilic addition to one involving single-electron transfer (SET) pathways. This can lead to a change in the observed stereoselectivity. For instance, in the reaction of (±)-3-phenylbutan-2-one with phenylmetallic reagents, the addition of such salts has been shown to impact the ratio of syn- to anti-products.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is a common strategy to enhance its utility in both analytical and synthetic contexts. These modifications can alter the compound's physical and chemical properties, facilitating its analysis or enabling its participation in a wider range of chemical transformations.
For analytical purposes, derivatization is often employed to improve the chromatographic behavior or detectability of the molecule. rsc.org For example, conversion to a more volatile or fluorescent derivative can enhance its analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.org
In the realm of synthetic chemistry, derivatization opens up new avenues for the application of this compound. For instance, the hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. Alternatively, the carbonyl group can be protected to allow for selective reactions at other parts of the molecule. The compound and its derivatives serve as precursors in the synthesis of various organic compounds, including pharmaceuticals and fragrances. biosynth.com
Below is a table summarizing some derivatization strategies and their applications:
| Derivative Type | Reagents and Conditions | Application |
| Cyanohydrin | Hydrogen cyanide (HCN) under acidic conditions, or trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂). | Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. |
| Mesylate/Tosylate | Mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base. | Conversion of the hydroxyl group into a good leaving group for nucleophilic substitution reactions. |
| Esters | Acyl chlorides or anhydrides in the presence of a base. | Protection of the hydroxyl group or modification of the compound's biological activity. |
| Imines/Enamines | Primary or secondary amines, often with acid catalysis. | Protection of the carbonyl group or use as intermediates in C-C bond-forming reactions. |
These derivatization strategies underscore the versatility of this compound as a building block in organic synthesis, allowing chemists to tailor its structure and reactivity for a wide array of applications.
Stereochemical Aspects and Enantioselective Synthesis of 3 Hydroxy 3 Phenylbutan 2 One
Chirality and Isomerism in 3-Hydroxy-3-phenylbutan-2-one
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-hydroxy-3-phenylbutan-2-one and (S)-3-hydroxy-3-phenylbutan-2-one. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity. The specific rotation of each enantiomer is equal in magnitude but opposite in direction. The stereochemical configuration significantly influences the biological activity and sensory properties of the molecule. For instance, the (S)-isomer is reported to have a strong caramel, sweet, and floral aroma, while the (R)-isomer possesses a weaker fruity and green odor. researchgate.net
The presence of a phenyl group and a methyl group attached to the chiral center, along with the adjacent carbonyl group, creates a specific spatial arrangement that dictates its interaction with other chiral molecules, such as enzymes or chiral catalysts. This is a critical consideration in the design of stereoselective syntheses. Positional isomerism is also a factor, with 4-hydroxy-4-phenylbutan-2-one (B3053436) being a related compound where the hydroxyl group is at a different position.
Development of Enantioselective Synthesis Protocols
The synthesis of enantiomerically pure or enriched this compound is a key objective for various applications. Several strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-hydroxy ketones. One notable method involves the asymmetric reduction of α,β-dicarbonyl compounds. Ene-reductases (EREDs) have demonstrated the ability to catalyze the asymmetric monoreduction of compounds like 1-phenyl-1,2-propanedione (B147261) to produce the corresponding α-hydroxy ketone with high enantiomeric excess (ee). acs.org For example, the enzyme OYE3 can convert 1-phenyl-1,2-propanedione to (R)-phenylacetylcarbinol with over 99.9% ee. acs.org
Another approach is the asymmetric epoxidation of an enone followed by hydrogenolysis. For instance, the epoxidation of 1-phenyl-3-buten-2-one using a chiral Lanthanum-BINOL-Ph3P=O complex as a catalyst can produce the corresponding epoxyketone with up to 97% ee. researchgate.netresearchgate.net Subsequent reduction of this epoxyketone yields the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in high yield and enantiomeric excess. researchgate.net
A chemo- and biocatalytic cascade approach has also been explored, which combines asymmetric chemocatalysis with biocatalytic reactions. d-nb.info This can involve a copper(II)-catalyzed asymmetric boron conjugate addition to an α,β-unsaturated carbonyl compound, followed by a bioreduction step using whole yeast cells to selectively reduce the keto-alcohol. d-nb.info
Below is a table summarizing some asymmetric catalytic methods:
Table 1: Asymmetric Catalytic Methods for α-Hydroxy Ketone Synthesis
| Catalytic System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ene-reductase (OYE3) | 1-Phenyl-1,2-propanedione | (R) | >99.9% | acs.org |
| Chiral La-BINOL-Ph3P=O complex | 1-Phenyl-3-buten-2-one | (S) or (R) | ~97% | researchgate.netresearchgate.net |
| Copper(II) complex with tridentate N,N,O ligands | α,β-Unsaturated carbonyl compounds | Varies | Good | d-nb.info |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Diastereoselective control in such reactions is crucial for synthesizing specific stereoisomers. The Masked Acyl Cyanide (MAC) methodology is a three-component reaction that can be employed for the oxyhomologation of aldehydes. d-nb.info When an N,N-dibenzyl-L-phenylalaninal is used as the electrophile with an amine nucleophile, the reaction proceeds with high anti-diastereoselectivity (>98:2 dr) to form allophenylnorstatin amides. d-nb.info The proposed mechanism involves the addition of a deprotonated H-MAC-TBS to the aldehyde via a Felkin-Anh model, which establishes the stereochemistry. d-nb.info
Another example involves a one-pot, three-component reaction for the synthesis of functionalized malamides. This process proceeds through an organocatalytically formed spirocyclic β-lactone-oxindole intermediate, which then undergoes a double ring-opening with an amine nucleophile, yielding products with high diastereo- and enantioselectivity (>95:5 dr, >98:2 er). mdpi.com
Determination of Absolute Configuration
Accurately determining the absolute configuration of the newly formed stereocenters is a critical final step in any stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity (enantiomeric excess) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram corresponds to their relative amounts in the mixture. For instance, the enantiomeric excess of 3-hydroxy-4-phenylbutan-2-one (B3191320) synthesized via asymmetric catalysis has been determined using chiral HPLC. Similarly, the enantioselectivity of Michael addition products has been analyzed using a DAICEL Chiralpak ID column. rsc.org Reverse-phase HPLC methods have also been developed for the analysis of this compound. sielc.com
Table 2: Chiral HPLC in Enantiomeric Purity Assessment
| Compound | HPLC Column Type | Purpose | Reference |
| 3-Hydroxy-4-phenylbutan-2-one | Chiral Stationary Phase | Determination of enantiomeric excess | |
| Michael Adduct | DAICEL Chiralpak ID | Enantioselectivity analysis | rsc.org |
| This compound | Newcrom R1 (Reverse Phase) | Analysis and separation | sielc.com |
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the spatial arrangement of atoms. For example, the absolute configuration of a derivative, [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride, was determined by X-ray diffraction, revealing the precise stereochemistry of the molecule in the solid state. researchgate.net The crystal structure of a related compound, an anti-carboxamide, was also confirmed by a single-crystal X-ray diffraction study, which was crucial in verifying the diastereoselectivity of the synthesis. d-nb.info Similarly, the relative configuration of a spirocyclic β-lactone-oxindole, an intermediate in a multi-component reaction, was unambiguously assigned by single-crystal X-ray analysis. mdpi.com
Compound Names Mentioned
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 3 Phenylbutan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 3-hydroxy-3-phenylbutan-2-one, distinct signals corresponding to the methyl, hydroxyl, and phenyl protons are observed.
A representative ¹H NMR spectrum of this compound is detailed in the table below. The spectrum shows a singlet for the methyl protons adjacent to the carbonyl group, another singlet for the methyl protons on the tertiary carbon, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group. rsc.org
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.2-7.4 | m | 5H | Phenyl protons (C₆H₅) |
| 5.5 | s | 1H | Hydroxyl proton (-OH) |
| 2.1 | s | 3H | Acetyl methyl protons (CH₃CO) |
| 1.5 | s | 3H | Tertiary methyl protons (C(OH)CH₃) |
Solvent: [D6]DMSO
¹³C NMR Spectral Analysis for Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the methyl carbons. rsc.org
The table below summarizes the key signals in the ¹³C NMR spectrum. rsc.org The signal at approximately 210 ppm is characteristic of a ketone carbonyl carbon. The aromatic carbons of the phenyl group appear in the range of 125-145 ppm. The carbon atom attached to the hydroxyl group and the phenyl ring resonates around 75 ppm, while the methyl carbons show signals at lower chemical shifts.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 210 | Carbonyl carbon (C=O) |
| 145 | Quaternary phenyl carbon (C-Ar) |
| 128 | Phenyl carbons (CH-Ar) |
| 127 | Phenyl carbons (CH-Ar) |
| 125 | Phenyl carbons (CH-Ar) |
| 75 | Tertiary carbon (C-OH) |
| 26 | Acetyl methyl carbon (CH₃CO) |
| 25 | Tertiary methyl carbon (C(OH)CH₃) |
Solvent: [D6]DMSO
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂O₂, which corresponds to a molecular weight of 164.20 g/mol . nih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed at m/z 164. However, it is often of low intensity. The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of a methyl group (CH₃) to give a fragment at m/z 149, and the loss of an acetyl group (CH₃CO) to give a fragment at m/z 121. The base peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov
Key Mass Spectrometry Fragments for this compound
| m/z | Ion |
|---|---|
| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp, strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The spectrum also displays absorptions for C-H bonds in the aromatic ring and alkyl groups.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3200-3600 (broad) | O-H stretch (hydroxyl) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1710 (strong) | C=O stretch (ketone) |
Single Crystal X-ray Diffraction Analysis
Elucidation of Solid-State Molecular Conformations
In the crystal structure of this derivative, the pyrrolidinium (B1226570) ring is oriented at a dihedral angle of 42.0 (1)° with respect to the benzene (B151609) ring. researchgate.netnih.gov The components in the crystal are linked by N-H···Cl and O-H···Cl hydrogen bonds, which form zig-zag chains. researchgate.netnih.gov These chains are further connected by weak C-H···π interactions, creating a two-dimensional supramolecular network. researchgate.netnih.gov This structural information suggests that in the solid state, this compound would likely adopt a conformation that minimizes steric hindrance and maximizes intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Table of Compounds
| Compound Name |
|---|
| This compound |
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular forces. X-ray crystallography studies on derivatives of this compound, such as [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride, provide significant insights into these interactions. researchgate.netnih.govresearchgate.netdoaj.org
In the crystal lattice of this derivative, both classical hydrogen bonds and weaker non-covalent interactions play a crucial role in stabilizing the structure. Specifically, N-H···Cl and O-H···Cl hydrogen bonds are observed, which link the cations and anions into one-dimensional zigzag chains extending along the b-axis. researchgate.netnih.govresearchgate.net These chains are further interconnected by C-H···π interactions, where a hydrogen atom from a benzene ring interacts with the π-system of an adjacent benzene ring, resulting in the formation of a two-dimensional supramolecular network. researchgate.netnih.govresearchgate.net
The conformation of the molecule in the crystal is also noteworthy. For instance, in the aforementioned pyrrolidinium salt, the pyrrolidinium ring adopts a twisted conformation. researchgate.netnih.gov The dihedral angle between the mean plane of the pyrrolidinium ring and the benzene ring is approximately 42.0°. researchgate.netnih.govresearchgate.net Such specific spatial arrangements are a direct consequence of the interplay between the various intermolecular forces.
Table 1: Crystallographic Data for [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride researchgate.netnih.gov
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂NO⁺·Cl⁻ |
| Molecular Weight | 255.78 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.3912 (14) |
| b (Å) | 9.7002 (17) |
| c (Å) | 19.727 (4) |
| V (ų) | 1414.4 (4) |
| Z | 4 |
Table 2: Hydrogen Bond Geometry for [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride nih.gov
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N1-H1···Cl1 | 0.89(2) | 2.24(2) | 3.0804(19) | 158.0(2) |
| O1-H1A···Cl1 | 0.82 | 2.28 | 3.0456(14) | 156 |
| C3-H3···Cg | 0.93 | 2.93 | 3.630(3) | 133 |
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatographic methods are indispensable for determining the purity and, in the case of chiral molecules like this compound, the enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In the context of this compound, GC-MS is employed to assess purity and to identify it in complex mixtures, such as in flavor and fragrance analysis. cirad.fr
The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed, corresponding to the intact ionized molecule. nih.govdocbrown.info Subsequent fragmentation leads to the formation of various daughter ions. A prominent peak in the mass spectrum is often the base peak, which is the most abundant ion. For a related compound, 3-hydroxybutanone, the base peak is at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. docbrown.info The fragmentation pattern provides a molecular fingerprint that aids in the structural confirmation of the compound. nih.govdocbrown.info
Table 3: Key Mass Spectrometry Data for this compound nih.gov
| Feature | Value |
| NIST Number | 368455 |
| Total Peaks | 45 |
| m/z of Top Peak | 43 |
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds. For a chiral molecule like this compound, which can exist as enantiomers, chiral HPLC is the method of choice for separating these stereoisomers and determining the enantiomeric excess. researchgate.net
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. oup.com
For the analysis of this compound, reverse-phase HPLC methods have been developed. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The choice of the stationary phase and the mobile phase composition are critical for achieving optimal separation of the enantiomers. The separation of the enantiomers of darunavir, a structurally complex molecule, highlights the effectiveness of chiral HPLC with polysaccharide-based columns. oup.com
Table 4: HPLC Method Parameters for this compound Analysis sielc.comsielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV, MS-compatible (with formic acid) |
Computational Chemistry and Theoretical Studies of 3 Hydroxy 3 Phenylbutan 2 One
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating the intricate details of reaction pathways, offering insights that are often difficult to obtain through experimental means alone.
The Felkin-Anh model is a well-established theoretical framework used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. bham.ac.uk For α-chiral ketones, the model considers the steric hindrance of the substituents on the alpha-carbon to determine the favored trajectory of the incoming nucleophile. bham.ac.ukegyankosh.ac.in The largest group (RL) orients itself perpendicular to the carbonyl group, minimizing steric interactions with the approaching nucleophile. egyankosh.ac.inresearchgate.net
In the context of compounds structurally related to 3-hydroxy-3-phenylbutan-2-one, such as (S)-3-phenylbutan-2-one, quantum chemical studies have shown that nucleophilic additions generally follow the Felkin-Anh model. The model predicts the formation of one diastereomer in greater abundance than the other. bham.ac.uk For α-hydroxy ketones, nucleophilic addition leads to the formation of 1,2-diol products, which are valuable synthetic intermediates. bham.ac.uk
It is important to note that when an electronegative group is present at the α-stereogenic center, it can function as the "large" group in the Felkin-Anh model, even if it is not the most sterically demanding. bham.ac.ukuwindsor.ca This is attributed to stereoelectronic effects where the low-lying σ* antibonding orbital of the C-X bond (where X is the electronegative atom) overlaps with the π* orbital of the carbonyl group, creating a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO). uwindsor.caox.ac.uk
Both steric and electronic factors play a crucial role in dictating the pathways of reactions involving this compound and its analogs. ox.ac.uk
Steric Effects: The size of the substituents near the reaction center significantly influences the reaction's stereoselectivity. researchgate.net In nucleophilic additions to ketones like (S)-3-phenylbutan-2-one, the steric strain introduced by the methyl group favors the Felkin-Anh pathway over the anti-Felkin-Anh pathway by approximately 2 kcal/mol. This demonstrates that steric hindrance can be a dominant factor in controlling the stereochemical outcome.
Electronic Effects: The electronic properties of substituents also exert a strong influence. For instance, in the Schmidt rearrangement of substituted 3-phenyl-2-butanone, the presence of electron-donating substituents on the phenyl ring leads to a higher proportion of fragmentation products over rearrangement products. researchgate.net This indicates that electronic effects can alter the product distribution by stabilizing or destabilizing key intermediates or transition states. researchgate.net In cases with an α-electronegative group, the "polar Felkin-Anh model" is used, where the stereoselectivity is governed by the electronic influence of that group. ox.ac.uk
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for studying the properties of medium-sized organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov
DFT calculations are widely used to determine the most stable three-dimensional structure (geometry optimization) and to explore the different spatial arrangements of atoms (conformational analysis). researchgate.netuva.nl For molecules with rotational flexibility, like those possessing C-C single bonds, multiple conformers can exist. uva.nl
Theoretical studies on related phenyl-substituted butanones have shown that the phenyl group can adopt staggered or eclipsed orientations relative to the carbonyl group. DFT calculations, in agreement with Nuclear Magnetic Resonance (NMR) studies, indicate that staggered conformations are energetically favored as they minimize steric clashes between the phenyl ring and adjacent methyl groups. The geometry is characterized by a planar sp²-hybridized carbonyl carbon and a tetrahedral sp³-hybridized carbon at the chiral center.
Table 1: Example of Calculated Conformational Energies for a Related Compound (Note: This is a representative table; specific values for this compound would require dedicated calculations.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| Staggered 1 | 0.00 | ~60 |
| Eclipsed 1 | +2.5 | ~0 |
| Staggered 2 | +0.8 | ~180 |
| Eclipsed 2 | +3.2 | ~120 |
DFT methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra, such as UV-Vis spectra. nih.govresearchgate.net
The calculated electronic transitions can help in understanding the electronic structure and identifying the orbitals involved in the absorption of light. For example, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These calculations have been successfully applied to a variety of organic molecules, including chalcones and other ketones, showing good agreement with experimental results. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. nih.govresearchgate.net The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating regions of positive, negative, and neutral potential. researchgate.net
Red regions (most negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. In this compound, these would be centered around the oxygen atoms of the carbonyl and hydroxyl groups. nih.gov
Blue regions (most positive potential) indicate areas that are electron-deficient and are prone to nucleophilic attack.
Green regions represent areas of neutral potential.
MEP analysis helps in identifying the reactive sites of a molecule. nih.govresearchgate.net For instance, the negative potential sites on the oxygen atoms suggest their role in forming hydrogen bonds or coordinating with metal ions. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Electronic Structure and Bonding Analysis
The arrangement of electrons in this compound dictates its chemical behavior. Computational analyses are used to translate complex quantum mechanical wavefunctions into chemically intuitive models of bonding and electron distribution.
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of bonding within a molecule. It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals.
In this compound, an NBO analysis would be expected to reveal several key electronic interactions. A primary focus would be the intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent carbonyl oxygen (C=O). This interaction involves the delocalization of electron density from a lone pair orbital of the carbonyl oxygen (the donor) to the antibonding orbital of the O-H bond (the acceptor). The stabilization energy (E(2)) associated with this interaction would quantify the strength of the hydrogen bond.
Table 1: Potential Donor-Acceptor Interactions in this compound for NBO Analysis
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |
|---|---|---|---|
| LP (O) of C=O | σ* (O-H) | Intramolecular Hydrogen Bond | High |
| π (C-C) of Phenyl Ring | σ* (C-C) | Hyperconjugation | Moderate |
| σ (C-H) of Methyl Group | π* (C=O) | Hyperconjugation | Low to Moderate |
This table represents expected interactions based on the known structure of the molecule. LP denotes a lone pair, σ* and π* denote antibonding orbitals.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize regions of high electron localization. researchgate.net These methods provide a clear picture of core electrons, covalent bonds, and lone pairs, offering an intuitive map of electron distribution. researchgate.net
For this compound, an ELF/LOL analysis would produce a three-dimensional contour plot. researchgate.net
High Localization: Regions with high ELF/LOL values (often colored red) would correspond to the core electrons of carbon and oxygen atoms, the covalent bonds (C-C, C-H, C=O, O-H), and the lone pairs on the two oxygen atoms. researchgate.net
Delocalization: The π-system of the phenyl ring would show a characteristic delocalized basin of electrons above and below the plane of the ring.
Electron Depletion: Areas of low electron localization (often colored blue) would be found in the regions between electron shells. researchgate.net
These visualizations are invaluable for confirming the nature of bonding and identifying the spatial location of chemically significant electron pairs. researchgate.net
Studies of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCI) are critical in determining the three-dimensional structure, stability, and reactivity of a molecule. Computational methods like AIM and RDG are specifically designed to identify and characterize these weak interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the total electron density (ρ) to define atoms, bonds, and the nature of the interactions between them. The analysis focuses on identifying critical points in the electron density.
For this compound, AIM would be applied to characterize the intramolecular hydrogen bond. A bond critical point (BCP) would be located between the hydroxyl hydrogen and the carbonyl oxygen. The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), would provide quantitative insight into the interaction's strength and nature. A positive Laplacian value is characteristic of a "closed-shell" interaction, typical of hydrogen bonds and other non-covalent contacts. Other weak interactions, such as those between the phenyl ring and adjacent groups, could also be identified and analyzed.
Reduced Density Gradient (RDG) analysis is a powerful computational tool for visualizing and characterizing non-covalent interactions in real space. researchgate.net It plots the RDG against the electron density, which can be mapped onto a 3D molecular surface to highlight different interaction types. researchgate.net
An RDG analysis of this compound would likely reveal several features:
Hydrogen Bonding: A distinct, low-density, low-gradient surface would appear between the hydroxyl hydrogen and the carbonyl oxygen, indicative of a strong, attractive hydrogen bond.
Van der Waals Interactions: Broader, more diffuse surfaces would signify weaker van der Waals forces, for example, between the methyl groups and the phenyl ring. researchgate.net
Steric Repulsion: Regions of steric clash, such as between bulky groups in close proximity, would be visualized as another distinct type of surface, indicating repulsive interactions. researchgate.net
Together, these computational studies provide a comprehensive theoretical framework for understanding the electronic structure and intramolecular forces that define this compound.
Applications of 3 Hydroxy 3 Phenylbutan 2 One As a Synthetic Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Molecules
The reactivity of the hydroxyl and carbonyl groups in 3-hydroxy-3-phenylbutan-2-one allows it to serve as a scaffold for the synthesis of more intricate organic molecules. One notable application is its potential role as a precursor in the synthesis of substituted heterocyclic compounds, such as furanones. While direct synthesis of furanones from this compound is not extensively documented, analogous transformations with other α-hydroxy ketones suggest a plausible synthetic pathway. For instance, the cycloisomerization of allenic and alkynyl hydroxyketones is a known method for preparing 3(2H)-furanones. organic-chemistry.orgresearchgate.net This suggests that a chemically modified derivative of this compound, for example through the introduction of an alkyne or allene (B1206475) moiety, could undergo cyclization to yield a substituted furanone.
Furthermore, this compound can be converted into other useful synthetic intermediates. For example, it can serve as a precursor to phenylacetonitrile, a compound utilized in the production of various polymers, pharmaceuticals, and fragrances. biosynth.com The conversion process can involve the oxidation of the alcohol group. biosynth.com
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Class | Potential Significance |
|---|---|---|---|
| Modified this compound (e.g., with alkyne/allene moiety) | Cycloisomerization (e.g., metal-catalyzed or thermal) | Substituted Furanones | Core structures in natural products and biologically active molecules. researchgate.net |
| This compound | Oxidation | Phenylacetonitrile | Intermediate for pharmaceuticals, polymers, and fragrances. biosynth.com |
Role as a Chiral Building Block in Asymmetric Synthesis
While this compound is a racemic mixture, it can be a valuable precursor for the synthesis of chiral building blocks, particularly chiral diols. The stereoselective reduction of the ketone functionality in β-hydroxy ketones is a well-established method for producing syn- and anti-1,3-diols with high diastereoselectivity. nih.govnih.govresearchgate.net These chiral diols are fundamental structural motifs present in numerous natural products and pharmaceutical drugs. nih.govnih.gov
The diastereoselective reduction of this compound would yield chiral 3-phenylbutane-2,3-diol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For example, chelation-controlled reductions using reagents like sodium borohydride (B1222165) in the presence of a Lewis acid can favor the formation of the syn-diol, while non-chelating conditions might lead to the anti-diol. rsc.org
The resulting enantiomerically enriched diols can then be used as chiral auxiliaries, ligands in asymmetric catalysis, or as key intermediates in the total synthesis of complex, biologically active molecules. The synthesis of chiral 1-phenyl-1,2- and 1,3-diols from related chiral epoxy alcohols further underscores the utility of such structures as versatile chiral building blocks. nih.gov
Table 2: Diastereoselective Reduction of β-Hydroxy Ketones
| Substrate | Reduction Method | Product | Significance of Product |
|---|---|---|---|
| β-Hydroxy Ketone (e.g., this compound) | Diastereoselective Reduction (e.g., Narasaka-Prasad reduction) | Chiral syn- or anti-1,3-Diol | Key structural motifs in natural products and pharmaceuticals. nih.gov |
Precursor for the Synthesis of Therapeutically Relevant Molecular Scaffolds
The α-hydroxy ketone moiety is a key structural feature in many biologically active compounds and serves as a valuable precursor for the synthesis of various therapeutically relevant molecular scaffolds. While direct synthetic routes from this compound to specific drugs are not extensively reported, its chemical nature makes it a plausible starting material for several classes of bioactive molecules.
One area of potential application is in the synthesis of flavonoid derivatives. Flavonoids are a class of natural products with a wide range of pharmacological activities. The synthesis of certain flavonoids involves the use of α-hydroxy ketone precursors. nih.gov For example, the Algar-Flynn-Oyamada reaction, a key step in the synthesis of flavonols, proceeds through an epoxide intermediate derived from a chalcone, which can be conceptually related to α-hydroxy ketone structures.
Furthermore, the α-hydroxy ketone unit can be a precursor to various heterocyclic systems that form the core of many pharmaceuticals. For instance, the synthesis of substituted benzofurans, a scaffold found in many bioactive compounds, can involve precursors with related functionalities. researchgate.net The versatility of this compound also allows for its potential use in multicomponent reactions, which are efficient methods for the synthesis of complex molecules, including active pharmaceutical ingredients. scielo.br
Table 3: Potential Therapeutically Relevant Scaffolds from α-Hydroxy Ketone Precursors
| Precursor Type | Target Molecular Scaffold | Therapeutic Relevance (General) |
|---|---|---|
| α-Hydroxy Ketone Derivatives | Flavonoids | Antioxidant, anti-inflammatory, anticancer activities. |
| α-Hydroxy Ketone Derivatives | Benzofurans | Antimicrobial, antiviral, and anticancer properties. researchgate.net |
| α-Hydroxy Ketones | Various Heterocycles via Multicomponent Reactions | Broad range of pharmacological activities. scielo.br |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 3-Hydroxy-3-phenylbutan-2-one in synthetic chemistry?
- Methodological Answer : A combination of chromatographic and spectroscopic methods ensures accurate characterization.
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time.
- FTIR : Identify functional groups (e.g., hydroxyl, ketone) via peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve proton environments and confirm stereochemistry.
- Reference : Pharmaceutical-grade analytical protocols for related ketones .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Cross-reference experimental data with computational and spectral databases:
- PubChem : Compare InChI keys (e.g.,
ZITYTODTASZTSC-UHFFFAOYSA-Nfor structural analogs) and molecular weight (166.22 g/mol). - CAS Registry : Validate against CAS 5355-63-5 for consistency in nomenclature and properties .
- DSSTox : Use EPA-curated data for toxicological and structural cross-checks .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data for this compound derivatives?
- Methodological Answer :
- Variable Temperature (VT-NMR) : Assess dynamic equilibria (e.g., keto-enol tautomerism) by observing peak shifts at different temperatures.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian or ORCA software).
- Reference : Iterative data analysis practices from qualitative research frameworks .
Q. How to design a toxicity assessment protocol for this compound in line with fragrance safety standards?
- Methodological Answer :
- In vitro assays : Use RIFM (Research Institute for Fragrance Materials) protocols for dermal sensitization (e.g., KeratinoSens™) and cytotoxicity (MTT assay).
- Product category limits : Align with IFRA’s 12 product categories (e.g., ≤0.01% in leave-on skincare) .
- Metabolite screening : LC-MS/MS to identify oxidation byproducts (e.g., phenylbutanedione derivatives).
Q. What synthetic routes optimize yield for this compound?
- Methodological Answer :
- Friedel-Crafts acylation : React phenylacetone with acetyl chloride/AlCl₃, followed by hydroxylation.
- Biocatalytic methods : Use ketoreductases (e.g., KRED-101) for enantioselective reduction of 3-phenylbutan-2,3-dione.
- Yield optimization : Monitor reaction kinetics via in-situ FTIR and adjust catalyst loading (e.g., 5–10 mol% for Pd/C hydrogenation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
